5-Bromo-3-indolyl-beta-D-glucopyranoside

Description

Overview of Chromogenic Substrates for Enzyme Activity Detection

Chromogenic substrates are synthetic compounds designed to detect and quantify enzyme activity through a visible color change. scbt.comdcfinechemicals.com These molecules are typically composed of a substrate moiety, which is specifically recognized and cleaved by a target enzyme, and a chromophore, a chemical group that releases a colored product upon cleavage. dcfinechemicals.comdcfinechemicals.com Initially colorless and soluble, the enzymatic reaction transforms the substrate, yielding a distinctly colored and often insoluble product. dcfinechemicals.com This transformation provides a direct, visual confirmation of the enzyme's presence and activity. scbt.com

The intensity of the color produced is proportional to the enzymatic activity, allowing for both qualitative and quantitative measurements. dcfinechemicals.com This characteristic makes chromogenic substrates invaluable tools in a wide array of biochemical and molecular biology techniques, including enzyme-linked immunosorbent assays (ELISA), immunohistochemistry, Western blotting, and microbial detection in culture media. dcfinechemicals.comdcfinechemicals.com They offer a sensitive and often more straightforward alternative to other detection methods like those involving fluorescent or radioactive labeling. scbt.comchromogenicsubstrates.com

Historical Development and Significance of Indolyl Glycosides in Research

Indolyl glycosides represent a significant class of chromogenic substrates that have become indispensable in various fields of biological research. nih.gov Their utility stems from the enzymatic release of an indoxyl moiety, which subsequently undergoes rapid oxidation, often by atmospheric oxygen, to form a vibrant, insoluble indigo (B80030) dye. nih.govresearchgate.net This reaction provides a highly localized and easily detectable signal, making it ideal for in vivo screening of enzyme activity without the need for enzyme isolation. nih.gov

The application of indolyl glycosides is widespread, with uses in histochemistry, bacteriology, and molecular biology. nih.gov A classic example is the "blue-white screening" technique used in molecular cloning to identify recombinant bacteria. The historical challenge in the widespread use of these compounds has been their synthesis, which can be complex due to side reactions and the low reactivity of the indoxyl hydroxyl group. nih.govresearchgate.net However, novel synthetic approaches have been developed to improve yields and make these valuable substrates more accessible for research. nih.gov

Specific Context: 5-Bromo-3-indolyl-beta-D-glucopyranoside within the Indolyl Glycoside Family

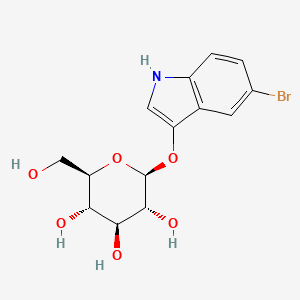

Within the diverse family of indolyl glycosides, this compound holds a specific and important role as a substrate for β-glucosidase. chemimpex.com Its structure consists of a glucose molecule linked to a 5-bromo-indoxyl group. When a β-glucosidase enzyme cleaves the glycosidic bond, it releases the 5-bromo-indoxyl. This intermediate is then oxidized, leading to the formation of a colored precipitate.

This compound is part of a broader group of halogenated indolyl glycosides used in research. A closely related and widely used compound is 5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Gluc), which also serves as a substrate for β-glucosidases and produces a distinct blue color upon enzymatic cleavage. inalcopharm.comchemimpex.com These substrates are particularly valuable in histochemical applications and for detecting β-glucosidase positive organisms in culture media. inalcopharm.com The presence of halogen atoms on the indole (B1671886) ring can influence the color and insolubility of the final dye, enhancing the precision of the detection method.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINMATFDVHBYOS-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Modification of Indolyl Glycosides

Established Synthetic Routes for 3-Indolyl Glycosides

The creation of the glycosidic bond to the hydroxyl group of an indole (B1671886) (or indoxyl) core is a central challenge in synthesizing 3-indolyl glycosides. Historically, this has been fraught with difficulties, including low yields, instability of the indoxyl aglycone, and the formation of unwanted side products. nih.gov

Several classical and modern methods are employed:

Koenigs-Knorr Reaction: This is one of the oldest and most fundamental methods for glycoside synthesis. wikipedia.orgnumberanalytics.com In its classic form, a glycosyl halide (like acetobromoglucose) reacts with an alcohol (the indoxyl) in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide. wikipedia.orgbldpharm.com The reaction typically proceeds with the assistance of a neighboring participating group at the C2 position of the sugar (like an acetyl group), which ensures the formation of a stereoselective 1,2-trans glycosidic linkage, yielding the desired β-anomer. wikipedia.orgnih.gov However, the direct application to indoxyls can be inefficient due to the indoxyl's tendency to undergo rapid oxidative dimerization under the required reaction conditions. nih.gov

Enzymatic Synthesis: As a greener alternative to chemical methods, enzymatic synthesis utilizes enzymes like glycoside hydrolases (GHs) or glycosyltransferases (GTs). beilstein-journals.org Glycoside hydrolases, which normally cleave glycosidic bonds, can be used in reverse under kinetic control (a process called transglycosylation) to form new glycosidic bonds stereospecifically. beilstein-journals.org This method avoids the use of harsh reagents and protecting groups but may be limited by enzyme availability and substrate specificity.

Modern Catalytic Methods: More recent strategies involve advanced catalytic systems. Palladium-catalyzed reactions, for example, have been developed for the synthesis of C-glycosides of indoles, showcasing the power of transition-metal catalysis in forming C-C bonds with high selectivity. researchgate.net While the target compound is an O-glycoside, these advancements highlight the ongoing development of sophisticated methods for functionalizing the indole scaffold.

A significant challenge in these syntheses is the reactivity of the indoxyl aglycone itself. The hydroxyl group at the C3 position is not highly reactive, and the indoxyl molecule is prone to side reactions, particularly oxidation. nih.govresearchgate.net

Specific Methodologies for 5-Bromo-3-indolyl-beta-D-glucopyranoside Synthesis

The synthesis of substituted indolyl glycosides like this compound (Bluo-Glc) has been significantly improved by strategies that circumvent the direct glycosylation of the unstable 3-hydroxyindole. A more robust and higher-yielding approach involves the use of a protected and stabilized indoxyl precursor, specifically an indoxylic acid ester. nih.gov This novel method blocks the reactive 2-position of the indole ring, preventing undesirable side reactions and leading to much-improved yields, especially for glucose-based structures. nih.govresearchgate.net

The synthesis can be outlined in a multi-step sequence, analogous to the reported synthesis of related compounds like X-Gal. nih.govyoutube.com

A Plausible Synthetic Pathway:

Precursor Synthesis: The synthesis begins with a suitably substituted aniline (B41778). For the target compound, this would be a 4-bromo-substituted aniline derivative. This starting material undergoes a series of reactions—including N-acetylation, oxidation, deacetylation, and cyclization—to form a 5-bromo-isatoic anhydride (B1165640). nih.gov

Formation of the Indoxylic Acid Ester Acceptor: The 5-bromo-isatoic anhydride is then N-alkylated and subjected to anhydride opening to create the key intermediate: a 5-bromo-indoxylic acid ester. nih.govyoutube.com Using an allyl ester is advantageous as it blocks the reactive C2 position. nih.gov

Phase-Transfer Glycosylation: The crucial glycosidic bond is formed by reacting the indoxylic acid ester acceptor with a peracetylated glycosyl halide donor, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. This step is often performed under phase-transfer catalysis conditions, which can be carried out under common conditions to give high yields. researchgate.netmdpi.com

Ester Cleavage and Decarboxylation: The allyl ester protecting group is then cleaved, often using a palladium catalyst. This is followed by a mild, silver-mediated decarboxylation to yield the peracetylated this compound. nih.gov This decarboxylation step is critical and employing silver acetate (B1210297) at low temperatures has been found to be effective. nih.gov

Deprotection: The final step is the removal of the acetyl protecting groups from the sugar moiety. This is typically achieved under Zemplén deacetylation conditions (using a catalytic amount of sodium methoxide (B1231860) in methanol) to furnish the final product, this compound. nih.govresearchgate.net

This strategic use of an indoxylic acid ester intermediate represents a significant improvement over earlier methods that relied on direct glycosylation of N-acetylated indoxyls, which often resulted in low yields and purification challenges. nih.gov

| Stage | Description | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1. Acceptor Synthesis | Creation of a stable 5-bromo-indoxylic acid allyl ester from a substituted aniline. | N-acetylation, oxidation (e.g., KMnO₄), cyclization (e.g., triphosgene), N-alkylation. nih.gov | To create a stable glycosylation acceptor and block the reactive C2 position of the indole ring. nih.gov |

| 2. Glycosylation | Coupling of the acceptor with a peracetylated glucosyl halide donor. | Phase-transfer catalysis (e.g., TBAS, K₂CO₃), Acetobromoglucose. mdpi.com | To form the β-glycosidic bond stereoselectively. |

| 3. Decarboxylation | Cleavage of the C2-carboxylate group. | Allyl ester cleavage (Pd catalyst), followed by silver-mediated decarboxylation (e.g., Silver Acetate). nih.gov | To unmask the indole C2 position and yield the indolyl glycoside core structure. nih.gov |

| 4. Deprotection | Removal of acetyl groups from the sugar moiety. | Zemplén conditions (catalytic NaOMe in MeOH). nih.gov | To yield the final, unprotected target compound. |

Rational Design and Synthesis of Derivatives for Enhanced Properties

Modifying the structure of this compound, either by changing the halogenation pattern on the indole ring or by altering the glycosidic moiety, is a key strategy for developing substrates with tailored properties for specific research applications.

The presence and nature of halogen substituents on the indole ring profoundly influence the properties of the resulting chromogenic substrate. nih.gov Halogenation is a common strategy in nature and medicinal chemistry to modulate the biological activity of molecules. acs.orgmdpi.com

Electronic Effects: Halogens are electron-withdrawing groups. Their presence on the indole ring affects the electron density of the aromatic system. This electronic perturbation can influence the pKa of the C3-hydroxyl group of the indoxyl intermediate released upon enzymatic cleavage, which in turn affects the rate and efficiency of the subsequent oxidative dimerization that forms the colored precipitate.

Color of the Dimer: The specific halogenation pattern is a primary determinant of the color of the final indigo (B80030) dye. For example, the dimerization of 5-bromo-3-hydroxyindole produces a blue dye. In contrast, the widely used substrate X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) produces a more intense blue color due to the combined electronic effects of both bromine and chlorine atoms. nih.gov The color of Tyrian purple, a historically significant dye, arises from the dimerization of 6,6'-dibromoindigo, an analog of the product formed from 5-bromoindoxyl hydrolysis. nih.gov

| Halogenation Pattern | Common Name/Abbreviation | Resulting Dye Color | Key Implication |

|---|---|---|---|

| 5-Bromo | Blue-Glc/Gal | Blue | Standard blue color for β-glucosidase/galactosidase detection. |

| 5-Bromo-4-Chloro | X-Glc/Gal | Intense Blue | Enhanced color intensity for clearer visualization. nih.gov |

| 5-Bromo-6-Chloro | Magenta-Glc/Gal | Magenta/Purple | Provides a different color for multiplex assays or specific applications. |

| 6-Chloro | Salmon-Glc/Gal | Salmon Pink/Red | Offers an alternative color palette for histochemical staining. |

The sugar portion of the molecule dictates its specificity for a particular class of enzymes. While this compound is a substrate for β-glucosidases, altering the sugar allows for the detection of a wide array of other glycoside hydrolase activities. This modularity is a cornerstone of the utility of indolyl-based chromogenic substrates. nih.gov

Biochemical Mechanism of Chromogenic Signal Generation

Enzymatic Hydrolysis of the Glycosidic Bond

The first and determinative step in signal generation is the enzymatic cleavage of the β-glycosidic bond within the 5-Bromo-3-indolyl-beta-D-glucopyranoside molecule. This reaction is catalyzed by β-glucosidase (EC 3.2.1.21), an exoglycosidase that specifically targets the β1→4 linkage of terminal non-reducing β-D-glucosyl residues from various glycosides and oligosaccharides. nih.govhelierscientific.com The enzyme recognizes the β-D-glucopyranoside portion of the substrate, positioning the glycosidic bond within its catalytic site for hydrolysis. scbt.comnih.gov

Chemical Transformation to the Indoxyl Intermediate

Upon its release from the enzyme's active site, the 5-bromo-3-indoxyl molecule serves as the key intermediate in the chromogenic pathway. This compound is inherently unstable and highly reactive. Its generation is the direct consequence of the enzymatic hydrolysis described in the previous section. x-gluc.comtakarabio.com The stability of the precursor, this compound, is contrasted by the transient nature of the 5-bromo-3-indoxyl intermediate, which readily undergoes further transformation. The liberation of this indoxyl derivative from its protective glucoside moiety is the essential chemical event that enables the subsequent color-forming reaction.

Oxidative Dimerization and Precipitation of the Indigo (B80030) Chromophore

The final stage of signal generation is the conversion of the soluble, colorless 5-bromo-3-indoxyl intermediate into an insoluble, colored product. This occurs through a process of oxidative dimerization. researchgate.nettamu.edux-gluc.com In the presence of an oxidizing agent, typically atmospheric oxygen, two molecules of 5-bromo-3-indoxyl couple to form 5,5'-dibromo-indigo. researchgate.nettakarabio.com This resulting molecule is a highly conjugated system and a member of the indigo dye family, which accounts for its intense blue color.

The reaction proceeds as follows: 2 (5-bromo-3-indoxyl) + O₂ → 5,5'-dibromo-indigo + 2 H₂O

A critical feature of the 5,5'-dibromo-indigo product is its extreme insolubility in water. x-gluc.comtakarabio.com This insolubility causes the dye to precipitate out of the solution at the precise location of the β-glucosidase activity. researchgate.net It is this localized precipitation that makes this compound an excellent substrate for histochemical applications, as the blue color physically marks the cells or tissues expressing the active enzyme. x-gluc.comresearchgate.net To accelerate this oxidative dimerization, which can be slow if relying solely on atmospheric oxygen, chemical catalysts are often included in the reaction buffer. x-gluc.comtakarabio.com

Physico-chemical Factors Influencing Chromophore Development and Stability

pH: The activity of β-glucosidase is highly dependent on pH. Most β-glucosidases function optimally within a pH range of 5.0 to 7.0. nih.govnih.govresearchgate.net Deviations outside the optimal pH for the specific enzyme being used can lead to a significant reduction in the rate of hydrolysis and, consequently, weaker color development.

Temperature: Like most enzymatic reactions, the rate of hydrolysis by β-glucosidase increases with temperature up to an optimum, after which the enzyme begins to denature and lose activity. Optimal temperatures can vary widely depending on the source of the enzyme, with values commonly cited between 37°C and 55°C, although some thermostable variants can function at 90°C or higher. nih.govx-gluc.comnih.gov

Oxidizing Agents: While atmospheric oxygen is sufficient for the oxidative dimerization of the indoxyl intermediate, the reaction can be slow. x-gluc.com To ensure rapid and complete conversion of the intermediate to the final blue precipitate, and to improve localization by preventing the soluble intermediate from diffusing, an oxidation catalyst system is often employed. A mixture of potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) and potassium ferrocyanide (K₄[Fe(CN)₆]) is commonly used for this purpose, as it greatly enhances the rate of dimerization. tamu.edutakarabio.comnih.govresearchgate.net

Inhibitors: The activity of β-glucosidase can be subject to product inhibition. The release of D-glucose during the hydrolysis step can competitively inhibit the enzyme, slowing down the reaction rate as the product accumulates. nih.gov

The influence of these key factors on chromophore development is summarized in the table below.

| Factor | Effect on Reaction | Optimal Range/Condition | Rationale |

| pH | Affects β-glucosidase activity | Typically 5.0 - 7.0 | Enzyme catalytic sites have specific ionization states required for optimal function. nih.govnih.gov |

| Temperature | Affects β-glucosidase activity | 37°C - 55°C (organism dependent) | Balances increased kinetic energy with the risk of enzyme denaturation at higher temperatures. nih.govx-gluc.com |

| Oxidizing Catalysts | Accelerates dimerization of indoxyl | 0.5 mM - 5 mM Ferri/Ferrocyanide | Enhances the rate of conversion of the colorless intermediate to the insoluble blue precipitate, improving signal intensity and localization. tamu.edutakarabio.comresearchgate.net |

| Product (D-Glucose) | Inhibits β-glucosidase | N/A (Inhibitor) | Glucose can bind to the enzyme's active site, competing with the substrate and reducing the overall reaction rate (competitive inhibition). nih.gov |

Enzymatic Recognition and Kinetic Characterization

Specificity of 5-Bromo-3-indolyl-beta-D-glucopyranoside Towards Glycosidases, with Emphasis on β-Glucosidase Activity

This compound is specifically designed as a substrate for β-glucosidases (EC 3.2.1.21). These enzymes catalyze the hydrolysis of the β-glycosidic bond, linking the glucose moiety to the bromo-indolyl group. The specificity of β-glucosidases for this substrate is primarily dictated by the glycone portion, the β-D-glucopyranoside. However, the aglycone, the 5-bromo-3-indole, also plays a crucial role in the binding and recognition by the enzyme's active site.

The hydrolysis of this compound by β-glucosidase proceeds in a two-step mechanism. First, the enzyme cleaves the glycosidic bond, releasing the glucose. The resulting indoxyl derivative then undergoes spontaneous oxidation in the presence of air, leading to the formation of a blue, insoluble indigo (B80030) dye. This reaction provides a clear visual indicator of β-glucosidase activity.

While primarily a substrate for β-glucosidases, its interaction with other glycosidases is generally limited due to the specific stereochemical requirements of the enzyme's active site for the β-D-glucose configuration.

Investigation of Enzyme Kinetic Parameters (e.g., K_m, V_max)

The kinetic parameters of an enzyme, the Michaelis constant (K_m) and the maximum velocity (V_max), provide quantitative measures of its catalytic efficiency and affinity for a substrate. For the hydrolysis of this compound, these parameters can be determined by measuring the rate of formation of the blue indigo product under varying substrate concentrations.

While specific kinetic data for this compound is not as widely reported as for other common chromogenic substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG), studies on various β-glucosidases provide a general understanding. For instance, a recombinant β-glucosidase from Agrobacterium sp. has been characterized, showing a specific activity of approximately 120-140 U/mg with pNPG as the substrate. megazyme.comneogen.com One unit of activity is defined as the amount of enzyme that liberates one micromole of p-nitrophenol per minute under specific conditions. neogen.com The optimal conditions for this particular enzyme are a pH of 6.5 and a temperature of 50°C. cloudfront.net

The K_m value reflects the substrate concentration at which the reaction rate is half of V_max. A lower K_m indicates a higher affinity of the enzyme for the substrate. The V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. These values are crucial for comparing the efficiency of different β-glucosidases or the preference of a single enzyme for various substrates.

Structural Determinants of Enzyme-Substrate Interactions

The interaction between a β-glucosidase and its substrate, this compound, is governed by the three-dimensional structure of the enzyme's active site. β-glucosidases, particularly those belonging to the GH1 family like the one from Agrobacterium sp., typically feature a (β/α)8 TIM barrel fold. cloudfront.net The active site is located in a pocket or cleft on the enzyme surface.

The recognition of the β-D-glucopyranoside moiety is highly conserved and involves a network of hydrogen bonds between the hydroxyl groups of the sugar and specific amino acid residues in the active site. The aglycone, the 5-bromo-3-indole group, binds in a hydrophobic pocket within the active site. The specificity for the aglycone can vary significantly between different β-glucosidases and is determined by the size, shape, and hydrophobicity of this pocket. Aromatic residues, such as tryptophan and phenylalanine, often play a key role in binding the indolyl ring through stacking interactions.

The Agrobacterium sp. β-glucosidase is a retaining enzyme, meaning that the stereochemistry of the anomeric carbon of the glucose is retained after hydrolysis. ubc.ca This is achieved through a double-displacement mechanism involving a catalytic nucleophile and an acid/base catalyst, typically two glutamate (B1630785) residues, within the active site. ubc.ca

Comparative Biochemical Analysis with Other Glucosidase Substrates

To evaluate the suitability of this compound as a substrate, its performance is often compared to other commonly used glucosidase substrates, such as p-nitrophenyl-β-D-glucopyranoside (pNPG) and cellobiose (B7769950).

| Substrate | Enzyme Source | K_m (mM) | V_max (U/mg) | Optimal pH | Optimal Temp (°C) |

| p-Nitrophenyl-β-D-glucopyranoside | Agrobacterium sp. | - | ~120-140 | 6.5 | 50 |

| p-Nitrophenyl-β-D-glucopyranoside | Aspergillus fumigatus | 1.36 | - | 5.0 | 65 |

| Cellobiose | Aspergillus niger | 1.1 | - | 4.8 | 50 |

| p-Nitrophenyl-β-D-glucopyranoside | Aspergillus niger | 0.8 | - | 4.8 | 50 |

Data compiled from various sources. Note: Direct comparative kinetic data for this compound under identical conditions is limited in the reviewed literature.

The choice of substrate often depends on the specific application. pNPG is highly soluble and the release of the yellow p-nitrophenolate ion is easily quantifiable by spectrophotometry, making it ideal for kinetic assays in solution. This compound, on the other hand, forms an insoluble blue precipitate, which is advantageous for histochemical staining and colony screening, allowing for the localization of enzyme activity.

The affinity (K_m) and turnover rate (V_max) of an enzyme can differ significantly between these substrates. These differences arise from the distinct chemical properties of the aglycone moieties and their interactions with the enzyme's active site.

Applications in Biological Research Methodologies

Utilization in Reporter Gene Assays for Gene Expression Analysis

The ability to link the expression of a gene of interest to a readily detectable enzymatic activity is a cornerstone of molecular biology. Indolyl-glucosides serve as key reagents in reporter gene systems where the gene encoding β-glucosidase acts as the reporter.

In vitro reporter assays are employed to quantify the activity of a gene's promoter or other regulatory elements. In this context, cell extracts containing the products of a reporter gene construct are analyzed. If the construct drives the expression of a β-glucosidase gene, the enzymatic activity in the extract can be measured.

Research has demonstrated the use of indolyl-glucosides for measuring β-glucosidase activity in bacterial extracts. researchgate.net The rate of hydrolysis of the substrate, which can be quantified spectrophotometrically by measuring the formation of the blue indigo (B80030) dye, is directly proportional to the amount of active enzyme in the extract. This, in turn, reflects the transcriptional activity of the gene promoter controlling the β-glucosidase reporter. These assays are crucial for dissecting gene regulation, allowing researchers to study how different factors or mutations affect the expression level of a target gene.

To understand a gene's function, it is often critical to know where and when it is expressed within an organism. Ex vivo histochemical staining with 5-bromo-3-indolyl-beta-D-glucopyranoside allows for the precise localization of β-glucosidase activity within cells and tissues.

In this technique, whole tissues or tissue sections are incubated in a staining solution containing the chromogenic substrate. Cells expressing active β-glucosidase will cleave the substrate, initiating the reaction that produces the insoluble blue precipitate at the site of enzymatic activity. This provides a clear visual map of gene expression. For example, in transgenic plants where a promoter of interest is fused to a β-glucosidase gene, staining with this substrate can reveal which cell types (e.g., in the vascular tissue, root tips, or leaves) are expressing the gene. After staining, tissues are often treated with ethanol (B145695) to remove chlorophyll, which enhances the contrast and visibility of the blue pattern.

| Component | Function in Staining Solution |

| This compound | Chromogenic substrate for β-glucosidase. |

| Buffer (e.g., Phosphate buffer) | Maintains optimal pH for enzyme activity. |

| Oxidation Catalyst (e.g., Potassium Ferricyanide (B76249)/Ferrocyanide) | Enhances the oxidative dimerization of the indoxyl intermediate to form the blue precipitate. |

| Detergent (e.g., Triton X-100) | Permeabilizes cell membranes to allow substrate entry. |

| EDTA | Chelates divalent cations that may inhibit the enzyme. |

This table outlines the typical components of a histochemical staining solution for detecting β-glucosidase activity.

Microbial Identification and Characterization in Culture-Based Systems

Chromogenic media have revolutionized microbial identification by providing a rapid, visual method for differentiating microorganisms based on their enzymatic profiles. This compound is incorporated into culture media to detect and identify bacteria that possess β-glucosidase activity. nih.gov

When grown on an agar (B569324) medium containing the substrate, bacterial colonies that produce β-glucosidase will turn blue. This allows for the presumptive identification of various clinically and industrially important species. For instance, this method is effective for detecting β-glucosidase in Enterococcus species and Listeria species. nih.gov The technology is based on targeting specific enzymes that are characteristic of a particular species or group, with the chromogen being the key to visualizing the result. chromagar.com The combination of this substrate with others targeting different enzymes (e.g., a substrate for β-galactosidase) in a single medium allows for the simultaneous detection and differentiation of multiple microbial groups on one plate. nih.govchemsynlab.comapolloscientific.co.uk

| Target Organism Group | Enzyme Targeted | Substrate | Colony Appearance |

| Enterococcus spp. | β-D-glucosidase | This compound | Blue |

| Listeria spp. | β-D-glucosidase | This compound | Blue |

| Debaryomyces hansenii (Yeast) | β-D-glucosidase | Salmon-Gluc (a related indolyl-glucoside) | Salmon-colored nih.gov |

| Coliforms (non-E. coli) | β-D-galactosidase | X-Gal or Salmon-Gal | Blue or Salmon-colored nih.govneogen.com |

| Escherichia coli | β-D-galactosidase & β-D-glucuronidase | X-Gal & X-Glucuronide | Violet/Dark Blue neogen.com |

This interactive table provides examples of how chromogenic substrates, including indolyl-glucosides, are used to differentiate microorganisms in culture media.

Enzymatic Activity Profiling in Diverse Biological Matrices (Non-Human Clinical)

Beyond simple detection, this compound can be used for the quantitative profiling of β-glucosidase activity in a variety of non-human biological samples. This is essential for understanding the biochemical potential of different environments and organisms.

For example, β-glucosidase activity is a key indicator in studies of the gut microbiome, where microbial populations contribute significantly to the digestion of complex carbohydrates. researchgate.net Enzyme activity can be profiled in extracts from microbial consortia to understand their metabolic capabilities. Similarly, in food science, this substrate can be used to detect the activity of spoilage yeasts in intermediate moisture foods. nih.gov In environmental science, profiling β-glucosidase activity in soil or water samples helps researchers assess the rate of cellulose (B213188) decomposition and carbon cycling, providing insights into the health and function of the ecosystem.

Contribution to Carbohydrate Metabolism Pathway Elucidation

β-Glucosidases are pivotal enzymes in the metabolism of a wide range of carbohydrates. They catalyze the final step in the degradation of cellulose—a polymer of glucose and the most abundant polysaccharide on Earth—by hydrolyzing cellobiose (B7769950) into glucose. By providing a reliable substrate for detecting and quantifying β-glucosidase, this compound serves as an essential tool for elucidating these metabolic pathways.

Researchers studying cellulolytic microorganisms, such as bacteria from the rumen or fungi used in industrial processes, can use this substrate to screen for and isolate strains with high β-glucosidase activity. researchgate.net Furthermore, characterizing when and under what conditions an organism expresses β-glucosidase helps to piece together the regulatory networks that govern carbohydrate metabolism. This knowledge is fundamental to understanding how organisms break down complex plant biomass.

Applications in Biocatalysis and Environmental Bioremediation Studies

The enzymatic breakdown of plant biomass (lignocellulose) into simple sugars is a critical bottleneck in the production of biofuels and other bio-based chemicals. This process, a key area of biocatalysis, relies heavily on the action of enzymes like β-glucosidase. This compound is applied in this field to screen for novel microorganisms or genetically engineered enzymes with superior cellulolytic capabilities. By plating environmental samples on media containing the substrate, researchers can rapidly identify colonies producing highly active β-glucosidases, which are candidates for industrial applications.

In environmental bioremediation, β-glucosidase activity is a marker for the decomposition of organic matter. Monitoring this activity in compost piles, agricultural soils, or contaminated sites provides a measure of the microbial activity and the rate at which plant-based materials are being broken down. This information is valuable for managing waste treatment processes and assessing the progress of ecosystem restoration.

Advanced Analytical and Detection Considerations

Spectrophotometric Quantification of the Chromogenic Product

The enzymatic hydrolysis of 5-Bromo-3-indolyl-beta-D-glucopyranoside by β-glucosidase yields a colorless, soluble indoxyl derivative. This intermediate product subsequently undergoes rapid oxidation and dimerization in the presence of an oxidizing agent, such as atmospheric oxygen or potassium ferricyanide (B76249), to form an intensely colored, insoluble blue precipitate known as 5,5'-dibromo-indigo. The quantification of this chromogenic product provides a direct measure of enzyme activity.

Spectrophotometric analysis is a common method for quantifying the amount of 5,5'-dibromo-indigo produced. The insoluble nature of the indigo (B80030) dye requires it to be solubilized in an organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), prior to measurement. The resulting solution exhibits a characteristic absorbance spectrum, with a maximum absorbance (λmax) typically observed around 623 nm researchgate.net. However, it is important to note that the precise λmax can be influenced by the solvent used nih.gov. For the closely related compound 5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Gluc), the resulting indigo product has a maximum absorbance at 615 nm biotium.cominalcopharm.cominalcopharm.com.

The Beer-Lambert law can be applied to relate the absorbance of the solubilized indigo to its concentration, and thus to the activity of the β-glucosidase. This requires the use of the molar extinction coefficient (ε) of the chromogenic product. While the exact molar extinction coefficient for 5,5'-dibromo-indigo can vary depending on the solvent and measurement conditions, it is a critical parameter for accurate quantification.

Several factors can interfere with the accuracy of spectrophotometric quantification. The presence of other colored compounds in the sample that absorb at or near the λmax of the indigo dye can lead to erroneously high readings. Additionally, substances that interfere with the enzymatic reaction itself, such as inhibitors or activators of β-glucosidase, will indirectly affect the amount of chromogenic product formed. It is also crucial to ensure that the enzymatic reaction is terminated before spectrophotometric measurement to prevent ongoing color development from skewing the results.

| Parameter | Value | Reference |

| Chromogenic Product | 5,5'-dibromo-indigo | medchemexpress.com |

| Color of Product | Blue | sigmaaldrich.com |

| Maximum Absorbance (λmax) of 5,5'-dibromoindigo | ~623 nm | researchgate.net |

| Maximum Absorbance (λmax) of 5-bromo-4-chloro-indigo | 615 nm | biotium.cominalcopharm.cominalcopharm.com |

| Solubilizing Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | sigmaaldrich.comfishersci.com |

Microscopic and Imaging Techniques for Visualizing Enzyme Localization

A key advantage of this compound is its ability to form an insoluble, colored precipitate at the site of enzyme activity, making it an excellent substrate for histochemical and cytochemical localization studies. This allows for the visualization of β-glucosidase distribution within tissues, cells, and even subcellular compartments.

Light Microscopy: In light microscopy, the intensely colored 5,5'-dibromo-indigo precipitate can be readily observed without the need for additional staining. This allows for the direct visualization of enzyme activity in fixed cells and tissue sections medchemexpress.com. For histological applications, the fine, non-diffusible nature of the precipitate provides good spatial resolution. The procedure typically involves incubating the fixed biological sample with a solution containing the substrate and an oxidizing agent. The resulting blue color indicates the locations of β-glucosidase activity.

Electron Microscopy: For ultrastructural localization of enzyme activity, the principles of indigogenic histochemistry can be extended to electron microscopy. While the indigo dye itself is not sufficiently electron-dense for direct visualization, methods have been developed to enhance its contrast. These methods often involve post-fixation with osmium tetroxide, which can interact with the indigo precipitate. Alternatively, the enzymatic reaction can be coupled to the deposition of an electron-dense marker. The use of indolyl substrates is suitable for both light and electron microscopic observations medchemexpress.com.

Proper sample preparation is critical for accurate localization studies. Fixation protocols, such as using glutaraldehyde and paraformaldehyde, are employed to preserve cellular morphology and immobilize the enzyme while retaining its activity medchemexpress.com. The choice of fixative and fixation time can impact both the enzyme activity and the integrity of the cellular structures.

Integration into Multiplexed Enzyme Assay Formats

The ability to simultaneously measure the activity of multiple enzymes in a single sample, known as multiplexing, is highly desirable in many research and diagnostic applications. This compound can be integrated into such multiplexed formats through various strategies.

One approach involves the use of different indolyl-based substrates that, upon enzymatic cleavage by their respective target enzymes, produce indigo dyes with distinct colors. For example, by using a combination of substrates with different halogen substitutions on the indole (B1671886) ring, it is possible to generate precipitates of varying colors, allowing for the simultaneous detection of multiple glycosidases nih.gov.

Another strategy for multiplexing involves coupling the enzymatic reaction to a detection method with inherent multiplexing capabilities, such as mass spectrometry. In this approach, different substrates, including this compound, can be used to generate products that are distinguishable by their mass-to-charge ratio nih.gov. This allows for the simultaneous quantification of multiple enzyme activities in a complex mixture.

Fluorescence-based multiplexed assays offer another avenue for integration. While the native product of the this compound reaction is chromogenic, the indoxyl intermediate is fluorescent nih.gov. This property can be exploited in assays designed to detect fluorescence. Furthermore, synthetic substrates can be designed with different fluorophores that are released upon enzymatic cleavage, enabling the simultaneous detection of multiple enzyme activities through distinct fluorescent signals mdpi.com.

Compatibility with Different Biological Samples and Assay Conditions

The utility of this compound is enhanced by its compatibility with a wide range of biological samples and assay conditions. It can be used to measure β-glucosidase activity in purified enzyme preparations, cell lysates, and homogenates, as well as for in situ localization in fixed cells and tissues medchemexpress.com.

The optimal conditions for the enzymatic reaction are dependent on the specific β-glucosidase being studied, as these enzymes can have different pH and temperature optima. Generally, fungal β-glucosidases exhibit optimal activity in the pH range of 4.0 to 6.0, while bacterial and plant enzymes may have higher pH optima nih.govnih.gov. The optimal temperature for β-glucosidase activity can also vary widely, with some enzymes being most active at moderate temperatures (e.g., 37°C) and others, from thermophilic organisms, exhibiting maximal activity at much higher temperatures researchgate.netnih.govresearchgate.net.

The presence of various substances in the assay mixture can also influence the performance of the substrate and the enzyme. For instance, detergents are often included in cell lysis buffers to solubilize membranes and release intracellular enzymes. While some detergents can enhance enzyme activity, high concentrations can also be inhibitory nih.gov. Therefore, the compatibility of the chosen detergent and its concentration with the β-glucosidase assay should be empirically determined. Similarly, components of buffers and the presence of metal ions can either activate or inhibit enzyme activity, necessitating careful optimization of the assay conditions for each specific application abcam.cn. For fixed samples, the choice of fixative and the fixation procedure can significantly impact the retention of enzyme activity medchemexpress.com.

| Factor | Considerations |

| Biological Sample | Compatible with purified enzymes, cell lysates, homogenates, fixed cells, and tissue sections. |

| pH | Optimal pH varies depending on the source of the β-glucosidase, typically ranging from 4.0 to 7.0. nih.govnih.gov |

| Temperature | Optimal temperature is enzyme-dependent and can range from moderate to high temperatures. researchgate.netnih.govresearchgate.net |

| Detergents | Can influence enzyme activity; concentration should be optimized. High concentrations may be inhibitory. nih.gov |

| Fixatives | For histochemical applications, the choice of fixative (e.g., glutaraldehyde, paraformaldehyde) and fixation protocol can affect enzyme activity. medchemexpress.com |

| Metal Ions | Certain metal ions can act as activators or inhibitors of β-glucosidase. abcam.cn |

Emerging Research Avenues and Future Perspectives

Exploration of Novel 5-Bromo-3-indolyl-beta-D-glucopyranoside Analogs with Modified Characteristics

The core structure of this compound has been systematically modified to generate a palette of chromogenic substrates with tailored properties. These modifications primarily involve the addition or alteration of halogen substituents on the indole (B1671886) ring, which directly influences the color and physical characteristics of the resulting indigo (B80030) dye. nih.govnih.gov The goal of creating these analogs is often to improve sensitivity, reduce diffusion of the colored product for more precise localization of enzyme activity, and generate different colors for multi-enzyme detection assays. nih.gov

The synthesis of these indolyl glycosides can be challenging due to the low reactivity of the indoxyl hydroxyl group and the potential for side reactions. nih.govnih.gov However, novel synthetic pathways, such as those employing indoxylic acid esters as key intermediates, have been developed to improve yields and facilitate the creation of a wider variety of analogs. nih.govnih.gov

These analogs are not limited to just glucosides. The same indolyl aglycones can be attached to other sugar moieties, such as galactose (e.g., 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside or X-Gal), to detect other glycosidases like β-galactosidase. nih.govresearchgate.net This modularity allows for the development of a wide range of specific chromogenic substrates.

Below is a table detailing some of the common analogs and their resulting characteristics:

| Compound Name | Abbreviation | Resulting Color | Key Characteristics |

| This compound | Blue-Glc | Blue | Forms a blue precipitate upon hydrolysis. |

| 5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside | X-Glc | Greenish-Blue | Produces a greenish-blue precipitate; widely used for detecting β-glucosidase activity. inalcopharm.comscbt.com |

| 5-Bromo-6-chloro-3-indolyl-β-D-glucopyranoside | Magenta-Glc | Magenta | Yields a magenta-colored precipitate, offering a color variant for multiplex assays. scbt.cominalcopharm.com |

| 5-Iodo-3-indolyl-beta-D-glucopyranoside | Purple-Glc | Purple | Results in a purple precipitate. |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-Gal | Blue | A well-known substrate for β-galactosidase, producing a blue color. researchgate.netnih.gov |

| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside | Magenta-Gal | Red/Magenta | An alternative to X-Gal that produces a red or magenta precipitate. gbiosciences.com |

Integration with High-Throughput Screening Platforms for Enzyme Discovery

The clear colorimetric signal produced by this compound and its analogs makes them highly suitable for high-throughput screening (HTS) applications aimed at enzyme discovery. researchgate.net HTS allows for the rapid testing of thousands of samples, making it a powerful tool for identifying novel enzymes from various sources, including metagenomic libraries. nih.gov

In a typical HTS setup for discovering new β-glucosidases, a library of microbial clones or purified enzymes is arrayed in microtiter plates. The chromogenic substrate is then added to each well. Wells containing active β-glucosidase will turn blue (or another color, depending on the analog used), providing a simple and direct readout of enzyme activity. researchgate.net This approach has been instrumental in identifying enzymes with desired properties, such as enhanced stability or activity under specific industrial conditions. nih.gov

Furthermore, these substrates are valuable for screening for inhibitors of β-glucosidase. In such assays, a known amount of enzyme and the substrate are incubated with a library of potential inhibitor compounds. A reduction or absence of color development compared to a control indicates that the compound is inhibiting the enzyme's activity. This has applications in drug discovery and for understanding enzyme mechanisms.

Role in Advanced Molecular Diagnostics Research (Excluding Clinical Human Diagnostics)

Beyond its use in the research lab, this compound and its analogs are finding increasing use in advanced molecular diagnostics for environmental and agricultural applications. A key area is the detection of specific bacteria in environmental samples like water and food. For instance, the glucuronide analog, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), is widely used to detect Escherichia coli, as this bacterium produces the enzyme β-glucuronidase. nih.govresearchgate.net Similarly, other indolyl glycosides are used to detect bacteria like Aeromonas in municipal water supplies. researchgate.netnih.gov These methods are often simpler and more cost-effective than other molecular techniques. researchgate.net

In the realm of plant science, these chromogenic substrates are used in reporter gene assays to study gene expression. The gene for β-glucosidase (or β-glucuronidase) is fused to a promoter of interest and introduced into a plant. The application of the corresponding indolyl substrate then allows for the visualization of where and when the gene is expressed. actinobase.org This has been crucial for understanding plant development, response to pathogens, and for the genetic engineering of crops. The study of plant-pathogen interactions has also benefited from these substrates, for example, in investigating the antimicrobial activities of yeasts against phytopathogenic fungi. mdpi.com

Computational Chemistry and Molecular Dynamics Simulations for Substrate Design and Enzymatic Mechanisms

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for understanding how substrates like this compound interact with their target enzymes at the atomic level. nih.govutm.my These computational approaches allow researchers to build three-dimensional models of the enzyme's active site and simulate the binding of the substrate. sci-hub.se

MD simulations can reveal the dynamic movements of the enzyme and substrate during the binding process and catalysis. utm.mynih.gov This can help to identify the key amino acid residues that are crucial for holding the substrate in place and for carrying out the chemical reaction that cleaves the glycosidic bond. acs.org For example, simulations have been used to study the interaction of β-glucosidase with substrates like cellobiose (B7769950) and p-nitrophenyl-β-D-glucopyranoside (pNPG), providing insights that are applicable to indolyl-based substrates. nih.govsci-hub.se

This detailed understanding of the enzyme-substrate interaction can then be used to rationally design new substrate analogs with improved properties. For instance, by understanding the shape and chemical environment of the active site, researchers can predict which modifications to the indolyl or sugar part of the molecule might lead to tighter binding or faster turnover. nih.gov Computational studies can also help in engineering the enzyme itself to be more efficient or to have altered substrate specificity. nih.govmdpi.com This synergy between computational and experimental approaches is a powerful engine for developing the next generation of enzyme substrates and biocatalysts. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What is the standard protocol for using 5-Bromo-3-indolyl-beta-D-glucopyranoside as a chromogenic substrate in enzymatic assays?

- Methodological Answer : Dissolve the compound in a buffered solution (e.g., phosphate buffer, pH 6.8–7.2) at 0.5–1.0 mg/mL. Incubate with the target enzyme (e.g., β-glucosidase or β-galactosidase) at 37°C for 30–60 minutes. Enzymatic cleavage releases indoxyl derivatives, which oxidize to form insoluble blue-green precipitates (e.g., 5,5'-dibromo-4,4'-dichloro-indigo) detectable by microscopy or spectrophotometry at 615–630 nm . Include negative controls (enzyme-free) to confirm specificity.

Q. How do steric and electronic properties of the indolyl group influence substrate specificity for β-glucosidases?

- Methodological Answer : The bromo and chloro substituents on the indolyl moiety enhance steric hindrance and electron-withdrawing effects, restricting substrate binding to enzymes with compatible active-site geometries. Compare kinetic parameters (, ) of this compound with analogs (e.g., unsubstituted indolyl or 6-chloro derivatives) using Michaelis-Menten plots. Molecular docking studies can further validate steric compatibility .

Q. What detection limits are achievable with this substrate in environmental microbial assays?

- Methodological Answer : Sensitivity depends on enzyme concentration and incubation time. For coliform detection in water samples, a limit of 10–100 CFU/mL is achievable using membrane filtration followed by substrate incubation (24–48 hours). Quantify via colony counting or spectrophotometric calibration curves (linear range: 0.1–10 μM indoxyl product) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Use regioselective glycosylation with a protected glucopyranosyl donor (e.g., trichloroacetimidate) under Lewis acid catalysis (BF₃·Et₂O). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity by HPLC (>98% by area) and H/C NMR (e.g., δ 7.2–7.5 ppm for indolyl protons, δ 100–105 ppm for anomeric carbon) . Replace traditional solvents (chloroform) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity .

Q. What strategies resolve cross-reactivity with non-target glycosidases in complex biological samples?

- Methodological Answer : Perform inhibitor studies: Add specific glycosidase inhibitors (e.g., castanospermine for β-glucosidase, galactostatin for β-galactosidase) to reaction mixtures. Use SDS-PAGE zymography to isolate enzyme bands hydrolyzing the substrate. Confirm target activity via CRISPR-knockout cell lines or immunodepletion assays .

Q. How does the compound’s stability vary under different storage conditions, and how is this quantified?

- Methodological Answer : Conduct accelerated stability studies: Store aliquots at -20°C (dry), 4°C (in solution), and room temperature. Monitor degradation by HPLC every 30 days (column: C18, mobile phase: acetonitrile/water). Calculate degradation rates using Arrhenius equations. Lyophilization with cryoprotectants (trehalose) improves long-term stability (>12 months) .

Data Contradiction Analysis

Q. Discrepancies in reported molar extinction coefficients for indoxyl derivatives: How to reconcile?

- Methodological Answer : Variability arises from oxidation conditions (aerobic vs. anaerobic) and pH. Standardize measurements using a fixed protocol: Aerate reaction mixtures, adjust to pH 8.0 (Tris buffer), and measure absorbance at 620 nm. Compare with a calibration curve of chemically synthesized indigo standards. Report extinction coefficients as ε = 15,000–18,000 M⁻¹cm⁻¹ .

Multiplex Assay Design

Q. Can this compound be combined with other chromogenic substrates for simultaneous detection of multiple enzymes?

- Methodological Answer : Yes. Pair with orthogonal substrates (e.g., X-Gal for β-galactosidase, Magenta-Gluc for β-glucuronidase) in a single assay. Use distinct precipitates (blue-green vs. magenta) or spectral unmixing (e.g., 620 nm vs. 540 nm). Validate specificity via single-enzyme controls and multivariate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.